molecular formula C11H11F3N6O2 B3823030 2,6,8-trimethyl-3H-[1,2,4]triazolo[5',1':3,4][1,2,4]triazolo[1,5-a]pyrimidin-5-ium trifluoroacetate

2,6,8-trimethyl-3H-[1,2,4]triazolo[5',1':3,4][1,2,4]triazolo[1,5-a]pyrimidin-5-ium trifluoroacetate

Cat. No. B3823030
M. Wt: 316.24 g/mol
InChI Key: KGMJRGCCGNXPPD-UHFFFAOYSA-M
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Description

Triazolo-triazine derivatives are a class of compounds that have been studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . They are heterocyclic compounds, which are of prime importance due to their extensive therapeutic uses .


Synthesis Analysis

The synthesis of triazolothiadiazine and its derivatives often involves the use of synthetic approaches that allow for the creation of a wide variety of derivatives . For example, one method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimido-diones in the presence of triethylamine .


Molecular Structure Analysis

The structure of these compounds often involves a core scaffold with substituents arranged in a defined three-dimensional representation . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve aromatic nucleophilic substitution . For example, one method involves the reaction of 4-chloro-8-methyl triazolo-quinoxaline-1-amine with different amines and triazole-2-thiol .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structures. Some compounds exhibit weak luminescent properties in solution, have an unexpected quasi-reversible electroreduction peak, and exhibit ambipolar semiconductor properties .

Mechanism of Action

While the specific mechanism of action for your compound is not available, related compounds often exhibit their biological activities through various mechanisms. For example, some compounds have shown to induce the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, eventually leading to the activation of Caspase 3 in cells and initiation of cell death via the mitochondrial apoptotic pathway .

Future Directions

The development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases is a key area of future research . Further exploration of triazolo-quinoxaline as antimicrobial agents is also a promising direction .

properties

IUPAC Name

2,2,2-trifluoroacetate;4,9,11-trimethyl-3,5,7,8,12-pentaza-2-azoniatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N6.C2HF3O2/c1-5-4-6(2)14-9(10-5)15-8(13-14)11-7(3)12-15;3-2(4,5)1(6)7/h4H,1-3H3,(H,11,12,13);(H,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMJRGCCGNXPPD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=[N+]3C(=NN12)N=C(N3)C)C.C(=O)(C(F)(F)F)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6,8-trimethyl-3H-[1,2,4]triazolo[5',1':3,4][1,2,4]triazolo[1,5-a]pyrimidin-5-ium trifluoroacetate
Reactant of Route 2
2,6,8-trimethyl-3H-[1,2,4]triazolo[5',1':3,4][1,2,4]triazolo[1,5-a]pyrimidin-5-ium trifluoroacetate
Reactant of Route 3
Reactant of Route 3
2,6,8-trimethyl-3H-[1,2,4]triazolo[5',1':3,4][1,2,4]triazolo[1,5-a]pyrimidin-5-ium trifluoroacetate
Reactant of Route 4
2,6,8-trimethyl-3H-[1,2,4]triazolo[5',1':3,4][1,2,4]triazolo[1,5-a]pyrimidin-5-ium trifluoroacetate
Reactant of Route 5
Reactant of Route 5
2,6,8-trimethyl-3H-[1,2,4]triazolo[5',1':3,4][1,2,4]triazolo[1,5-a]pyrimidin-5-ium trifluoroacetate
Reactant of Route 6
Reactant of Route 6
2,6,8-trimethyl-3H-[1,2,4]triazolo[5',1':3,4][1,2,4]triazolo[1,5-a]pyrimidin-5-ium trifluoroacetate

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